molecular formula C21H24FN5O2S B2569337 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105202-96-7

2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2569337
CAS No.: 1105202-96-7
M. Wt: 429.51
InChI Key: XYGVWHACONUBTN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of heterocyclic aromatic organic compound . The presence of fluorophenyl and tetrahydrofuran groups suggest that it might have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a pyrazolo[3,4-d]pyridazine ring system, with a fluorophenyl group and a tetrahydrofuran group attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazolo[3,4-d]pyridazine core, the fluorophenyl group, and the tetrahydrofuran group . These groups could potentially participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and tetrahydrofuran groups could potentially impact its solubility, stability, and reactivity .

Scientific Research Applications

Novel Anticancer Applications

Research into fluorophenyl derivatives, including pyrazoles and pyridazines, has shown potential in the development of novel anticancer agents. For example, Hammam et al. (2005) demonstrated that fluoro-substituted benzopyran compounds, which share a fluorophenyl moiety with the compound , exhibit significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Anti-inflammatory and Antimicrobial Activities

Compounds featuring pyrazole and acetamide groups have been evaluated for their anti-inflammatory and antimicrobial properties. Sunder and Maleraju (2013) synthesized novel derivatives that showed significant anti-inflammatory activity, highlighting the therapeutic potential of such structures (Sunder & Maleraju, 2013).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized for their antioxidant activities. Chkirate et al. (2019) investigated coordination complexes constructed from pyrazole-acetamide, revealing significant antioxidant activity, which suggests a potential for therapeutic applications (Chkirate et al., 2019).

Molecular Docking and Drug Discovery

Thangarasu et al. (2019) explored the synthesis of novel pyrazoles for drug efficacy through in silico, in vitro, and cytotoxicity validations, emphasizing the role of pyrazole derivatives in novel drug discovery processes (Thangarasu et al., 2019).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2S/c1-13(2)19-17-11-24-27(15-7-5-14(22)6-8-15)20(17)21(26-25-19)30-12-18(28)23-10-16-4-3-9-29-16/h5-8,11,13,16H,3-4,9-10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGVWHACONUBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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